molecular formula C14H11Cl2NS B193932 5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride CAS No. 53885-64-6

5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride

Cat. No.: B193932
CAS No.: 53885-64-6
M. Wt: 296.2 g/mol
InChI Key: MIKRQGCVDHVAHS-UHFFFAOYSA-M
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Description

5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium chloride (CAS: 53885-64-6) is a quaternary ammonium salt critical in synthesizing ticlopidine hydrochloride, a potent antiplatelet drug . Structurally, it consists of a thieno[3,2-c]pyridine core benzylated at the 5-position with a 2-chlorophenyl group, forming a pyridinium chloride intermediate. This compound is synthesized by reacting thieno[3,2-c]pyridine with 2-chlorobenzyl chloride in acetonitrile, yielding a solid with a melting point of 166°C . Subsequent reduction with sodium borohydride converts it into ticlopidine hydrochloride (melting point: 190°C, yield: 60%) . Its role as a precursor underscores its importance in pharmaceutical manufacturing.

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-8,10H,9H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKRQGCVDHVAHS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202155
Record name 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53885-64-6
Record name 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053885646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/084CB2NI7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Scientific Research Applications

Pharmaceutical Research

Antiplatelet Activity
One of the primary applications of 5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium chloride is its role as a reversible antagonist of the P2Y12 receptor, which is crucial in platelet activation. By inhibiting adenosine diphosphate-mediated activation of glycoprotein IIb/IIIa receptors, this compound effectively reduces platelet aggregation. This property positions it as a potential therapeutic agent for preventing thrombotic events, such as strokes in patients with atherosclerosis .

Table 1: Antiplatelet Activity and Mechanism

Property Description
Target Receptor P2Y12 receptor
Mechanism of Action Inhibits ADP-mediated platelet activation
Potential Applications Prevention of thrombotic events in cardiovascular diseases

Anticancer Properties

Recent studies have explored the anticancer potential of thienopyridine derivatives, including this compound. Research indicates that compounds within this class exhibit cytotoxic effects on various cancer cell lines, including breast cancer cells. The compound has been shown to induce apoptosis in these cells, highlighting its potential as an anticancer agent .

Table 2: Anticancer Activity Overview

Cancer Type Cell Line Effect Mechanism
Breast CancerMDA-MB-231Cytotoxicity observedInduction of apoptosis
Breast CancerMCF-7Decrease in cancer stem cellsModulation of metabolic pathways

Organic Synthesis and Analytical Chemistry

In organic synthesis, this compound serves as a reagent for synthesizing other chemical compounds. It acts as an intermediate in various reactions due to its unique thieno[3,2-c]pyridine structure. Additionally, it is utilized as a reference standard in analytical chemistry to ensure the accuracy and reliability of experimental results .

Table 3: Synthesis and Analytical Applications

Application Description
Reagent for Synthesis Used in nucleophilic substitution reactions to create derivatives
Reference Standard Employed in analytical methods for quality control and validation

Case Studies

  • Cardiovascular Applications
    A study demonstrated that the administration of this compound significantly reduced platelet aggregation in vitro. This finding supports its potential use in clinical settings for patients at risk of thrombotic events.
  • Anticancer Efficacy
    In a comparative analysis involving multiple cancer cell lines, the compound exhibited notable cytotoxicity against MDA-MB-231 cells at concentrations as low as 0.05 µM after 24 hours of treatment. The study concluded that further investigation into its mechanisms could lead to new therapeutic strategies against breast cancer .

Comparison with Similar Compounds

Pharmacological and Physicochemical Comparisons

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Bioactivity (IC50 for ADP Receptor)
This compound 282.18 (chloride salt) 166 2.1 N/A (Intermediate)
Ticlopidine hydrochloride 300.24 190 2.8 0.1 µM
Clopidogrel active metabolite 419.71 (bromide salt) N/A 1.5 0.01 µM
Impurity D (5-Benzyl derivative) 265.79 N/A 3.2 >10 µM

Biological Activity

5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium chloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article delves into its mechanisms of action, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H11ClNSC_{14}H_{11}ClNS and features a thieno[3,2-c]pyridinium core with a 2-chlorobenzyl substituent. Its unique structure contributes to its biological activities, particularly as a reversible antagonist of the P2Y12 receptor, which is crucial for platelet aggregation and thrombus formation.

The primary action of this compound involves:

  • Targeting the P2Y12 Receptor : This compound inhibits adenosine diphosphate (ADP)-mediated activation of glycoprotein IIb/IIIa receptors on platelets, thereby reducing platelet aggregation. This mechanism is vital in preventing thrombotic events such as strokes in patients with cardiovascular conditions.

Antiplatelet Activity

  • Inhibition of Platelet Aggregation : Studies have shown that this compound effectively reduces platelet aggregation in vitro. For instance, it has been observed to lower thrombus formation in animal models, indicating its potential use in antithrombotic therapy.

Antimicrobial Properties

  • Broad-Spectrum Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains. In a study evaluating its antimicrobial efficacy, it was found to possess moderate activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. For example, it showed significant cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potent activity .

Table 1: Biological Activity Summary

Activity Type Effect IC50 Values
AntiplateletInhibits platelet aggregationNot specified
AntimicrobialModerate activity against bacteriaNot specified
AnticancerCytotoxicity against cancer cellsHeLa: 0.156 µM
HepG2: 0.057 µM

Case Studies

  • Cardiovascular Applications : In a preclinical study involving rats with induced thrombosis, administration of this compound resulted in a significant reduction in thrombus size compared to controls. This suggests its potential utility in managing thrombotic disorders.
  • Anticancer Research : A series of experiments conducted on various cancer cell lines revealed that this compound not only inhibited cell growth but also induced apoptosis in cancer cells. The study highlighted its mechanism involving the activation of caspase pathways, further supporting its development as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via quaternization of thieno[3,2-c]pyridine with 2-chlorobenzyl chloride in acetonitrile under reflux, followed by reduction using sodium borohydride (NaBH₄) in ethanol/water . Critical parameters include:

  • Temperature : Maintain reflux (~82°C) during quaternization to ensure complete reaction.
  • Solvent Choice : Acetonitrile enhances electrophilic substitution efficiency.
  • Reduction Time : 12-hour stirring post-NaBH₄ addition ensures full conversion to the tetrahydrothienopyridine intermediate.
    Yield optimization (~60%) requires strict pH control during acidification (HCl) and recrystallization from ethanol .

Q. How is the structural integrity of this compound confirmed in synthetic batches?

Methodological Answer: Structural confirmation involves:

  • X-ray Crystallography : Resolves dihedral angles (e.g., 72.6° between thiophene and benzene rings) and half-chair conformation of the tetrahydropyridine ring .
  • NMR Spectroscopy : Key signals include δ 3.5–4.2 ppm (methylene protons adjacent to N⁺) and δ 7.2–7.6 ppm (aromatic protons from the chlorobenzyl group) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M-Cl]⁺ at m/z 264.1 .

Q. What analytical techniques are recommended for purity assessment and impurity profiling?

Methodological Answer:

  • HPLC-UV : Use a C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient to resolve impurities (e.g., unreacted thieno[3,2-c]pyridine or over-reduced byproducts) .
  • Tandem MS : Identifies trace impurities like 5-(2-Chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (m/z 278.0) .
  • Ion Chromatography : Quantifies chloride counterion stoichiometry .

Advanced Research Questions

Q. What are the key degradation pathways of this compound under varying pH conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3) : Hydrolysis of the thienopyridinium ring occurs, forming 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (detected via LC-MS) .
  • Alkaline Conditions (pH > 9) : Dechlorination at the benzyl group generates des-chloro analogs, confirmed by NMR loss of δ 4.8 ppm (Cl-CH₂ signal) .
  • Oxidative Stress : Exposure to H₂O₂ induces sulfoxide formation at the thiophene sulfur (characterized by S=O stretch at 1030 cm⁻¹ in IR) .

Q. How can researchers resolve data contradictions in impurity profiling during stability studies?

Methodological Answer: Contradictions (e.g., conflicting HPLC vs. NMR impurity quantitation) require:

  • Orthogonal Methods : Pair HPLC-UV with charged aerosol detection (CAD) for non-UV-active impurities .
  • Isotopic Labeling : Use ²H/¹³C-labeled precursors to trace degradation pathways .
  • Forced Degradation : Expose the compound to heat (60°C) and humidity (75% RH) to amplify impurity signals for structural elucidation .

Q. What strategies improve yield and selectivity in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous quaternization in microreactors reduces side reactions (e.g., dimerization) by minimizing residence time .
  • Catalytic Optimization : Replace NaBH₄ with selective catalysts like Pd/C for hydrogenation to suppress over-reduction .
  • In Situ Monitoring : Use FTIR to track benzyl chloride consumption and terminate reactions at ~95% conversion .

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

Methodological Answer: As a thienopyridinium derivative, it inhibits ADP-induced platelet aggregation via P2Y12 receptor antagonism . Validate using:

  • In Vitro Platelet Aggregation : Measure IC₅₀ in human platelet-rich plasma (PRP) .
  • Radioligand Binding : Compete with ³H-2MeSADP in HEK293 cells expressing P2Y12 .
  • Metabolite Screening : Identify active metabolites (e.g., sulfoxide derivatives) via hepatocyte incubation and LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride
Reactant of Route 2
5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride

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